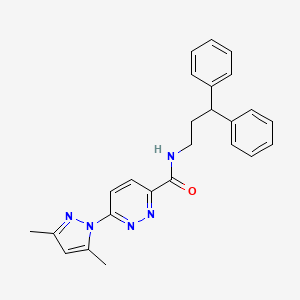
Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures often have similar properties. For example, compounds with an ethylphenylamino group often exhibit interesting chemical and biological properties . The presence of a quinoline structure is also noteworthy, as quinoline derivatives are known to possess a wide range of biological activities .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Chemical Reactions Analysis
The reactivity of a compound is largely determined by its molecular structure. Functional groups, such as the ethylphenylamino and quinoline groups, will often undergo characteristic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its molecular structure. For example, the presence of polar functional groups can make a compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
One area of research focuses on the synthesis and understanding of the molecular and crystal structures of similar compounds. For example, the study of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids, revealing insights into the structural dynamics of such compounds through X-ray structural analysis (Rudenko et al., 2013). This research provides a foundation for understanding the structural properties that could influence the behavior and applications of Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate in various scientific contexts.
Fluorescence Applications
Another related compound, 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, prepared through specific synthesis routes, exhibits fluorescence properties. The mesomeric betaines structured from quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers demonstrate cross-conjugated systems with fluorescence spectroscopic applications (Smeyanov et al., 2017). These findings suggest potential research applications of Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate in the development of fluorescent probes or materials for scientific studies.
Biological Activity
Research into similar quinoline derivatives has revealed biological activities that could be relevant to the applications of Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate. For instance, the synthesis and antihypoxic activity of related compounds highlight their potential as biologically active substances with antioxidative properties (Ukrainets et al., 2014). Such compounds have shown promising results in primary pharmacological screening, indicating their suitability for further testing as potential therapeutics or research tools in biological studies.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[2-(3-ethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-5-14-7-6-8-15(9-14)24-22(26)13-31-19-12-18(23(27)30-4)25-17-11-21(29-3)20(28-2)10-16(17)19/h6-12H,5,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABHRKTGMWMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)
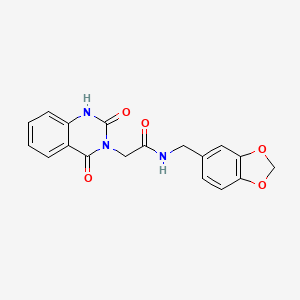
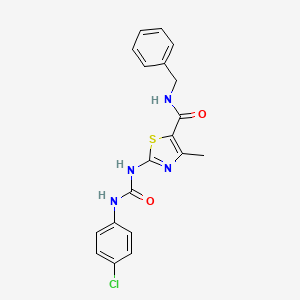
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)
![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)
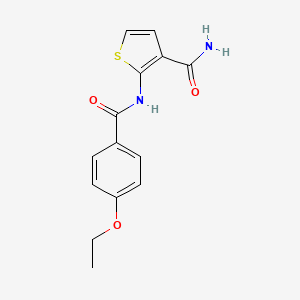
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)
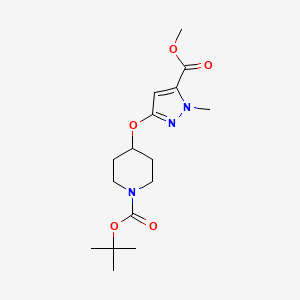
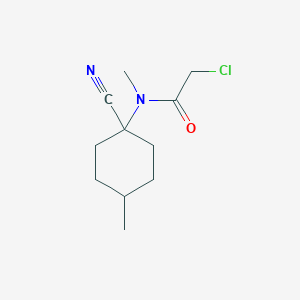
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

